

Spectroscopic Purity Analysis of 1-chloro-2,2-dimethylpropane: A Comparative Guide

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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylpropane

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This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of **1-chloro-2,2-dimethylpropane** (neopentyl chloride). It details experimental protocols and presents comparative data for the target compound and its common impurities.

Introduction

1-chloro-2,2-dimethylpropane is a key building block in organic synthesis. Its purity is crucial for the successful formation of desired products and for avoiding unwanted side reactions. Synthesis of **1-chloro-2,2-dimethylpropane**, commonly achieved through the free-radical chlorination of neopentane, can lead to the formation of several impurities.^{[1][2]} These include unreacted starting material, polychlorinated byproducts, and rearranged isomers. This guide focuses on the spectroscopic differentiation of **1-chloro-2,2-dimethylpropane** from two likely impurities: 2-chloro-2-methylbutane (a rearrangement product) and 1,2-dichloro-2-methylpropane (a polychlorination product).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **1-chloro-2,2-dimethylpropane** and its potential impurities, facilitating their identification and the purity assessment of the target compound.

¹H NMR Data (Chemical Shift δ in ppm)

Compound	Protons	Chemical Shift (ppm)	Multiplicity	Integration
1-chloro-2,2-dimethylpropane	-C(CH ₃) ₃	~1.0	Singlet	9H
-CH ₂ Cl	~3.3	Singlet	2H	
2-chloro-2-methylbutane	-CH(CH ₃) ₂	~1.0	Triplet	3H
-C(CH ₃) ₂ Cl	~1.5	Singlet	6H	
-CH ₂ -	~1.7	Quartet	2H	
1,2-dichloro-2-methylpropane	-C(CH ₃) ₂ Cl	~1.7	Singlet	6H
-CH ₂ Cl	~3.8	Singlet	2H	

¹³C NMR Data (Chemical Shift δ in ppm)

Compound	Carbon	Chemical Shift (ppm)
1-chloro-2,2-dimethylpropane	-C(CH ₃) ₃	~27
-C(CH ₃) ₃	~33	
-CH ₂ Cl	~54	
2-chloro-2-methylbutane	-CH ₃ (on ethyl)	~11
-C(CH ₃) ₂ Cl	~34	
-CH ₂ -	~41	
-CCl(CH ₃) ₂	~74	
1,2-dichloro-2-methylpropane	-C(CH ₃) ₂ Cl	~34
-CCl(CH ₃) ₂	~75	
-CH ₂ Cl	~54	

IR Spectroscopy Data (Key Vibrational Frequencies in cm^{-1})

Compound	C-H stretch	C-H bend	C-Cl stretch
1-chloro-2,2-dimethylpropane	2870-2960	1370, 1470	690
2-chloro-2-methylbutane	2870-2970	1370, 1460	600-800[3]
1,2-dichloro-2-methylpropane	2900-3000	~1380, 1470	650-750

Mass Spectrometry Data (Key m/z values)

Compound	Molecular Ion (M^+)	Base Peak (m/z)	Key Fragments (m/z)
1-chloro-2,2-dimethylpropane	106/108 (low abundance)	57	41, 71
2-chloro-2-methylbutane	106/108 (low abundance)	77/79 or 57[1][4]	41, 55, 71
1,2-dichloro-2-methylpropane	126/128/130	91/93	55, 77/79

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the presence of **1-chloro-2,2-dimethylpropane** and its impurities based on the unique chemical shifts and splitting patterns of their protons and carbon atoms.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). The solution should be filtered through a glass wool plug in

a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
[5]

- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse.
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.
- Data Analysis: Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the compound and its impurities. Compare the chemical shifts in both ^1H and ^{13}C spectra to the reference data in the tables above.

Infrared (IR) Spectroscopy

Objective: To identify the presence of characteristic functional groups and to use the fingerprint region for compound identification.

Methodology:

- Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .[\[7\]](#)
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Analysis: Compare the positions of the major absorption bands with the data provided in the table. The C-Cl stretching frequency and the unique pattern in the fingerprint region (below 1500 cm^{-1}) are particularly useful for distinguishing between the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

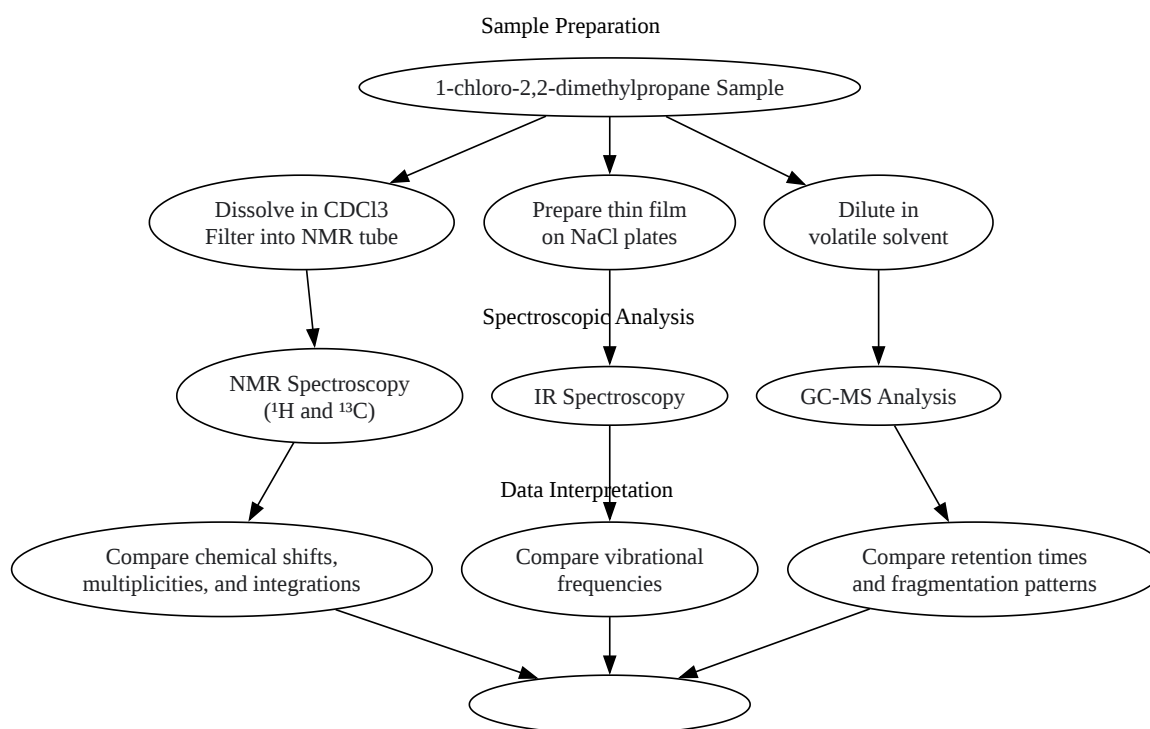
Objective: To separate the volatile components of the sample and to identify them based on their mass spectra and retention times.

Methodology:

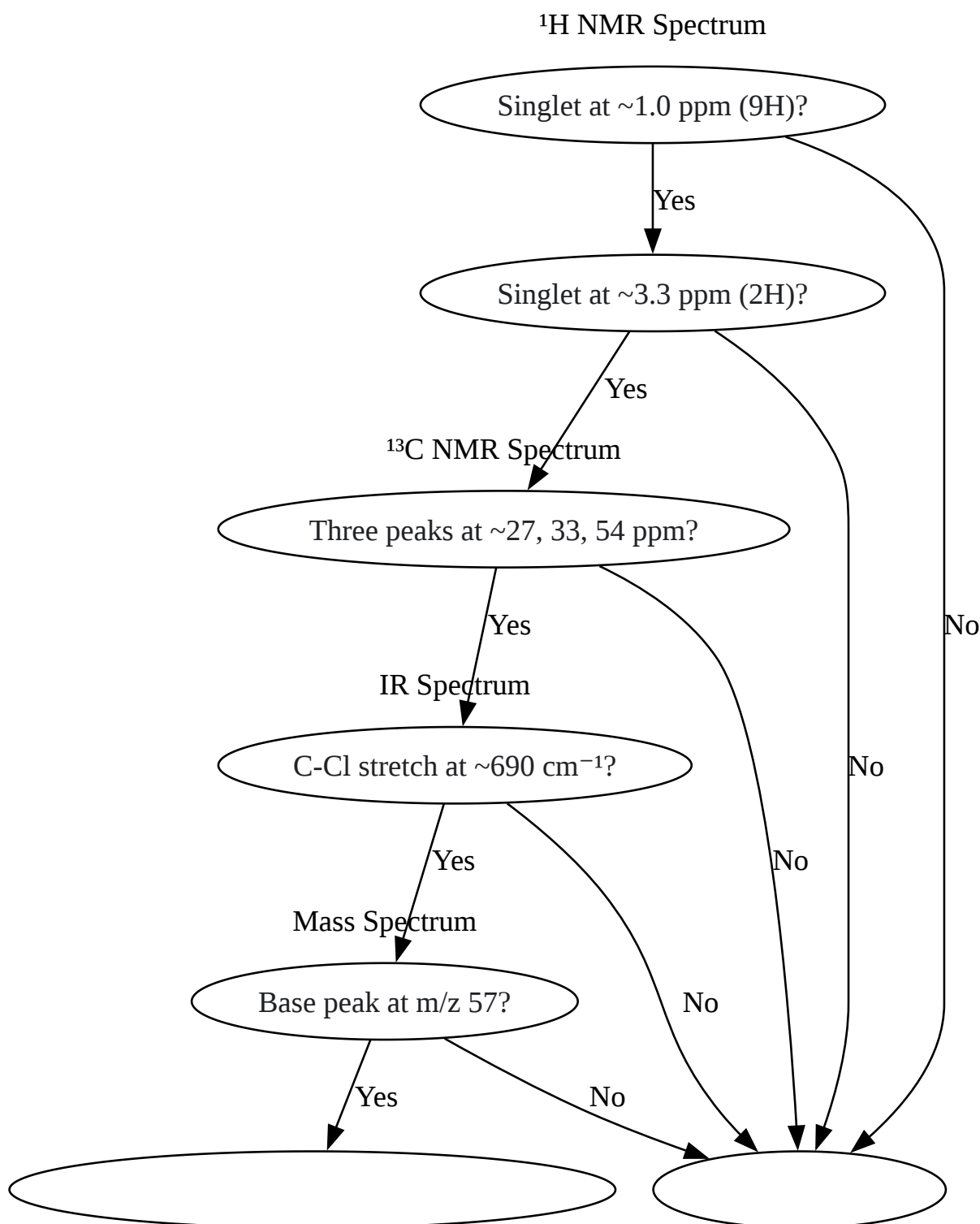
- Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector temperature: 250 °C.
 - Oven temperature program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 250 °C.
 - Carrier gas: Helium.
- MS Parameters:

- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: 40-300 m/z.
- Data Analysis: Identify the peaks in the chromatogram based on their retention times. Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the fragmentation pattern, and compare them to the data in the table and reference libraries.

Visualized Workflows



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